molecular formula C11H9ClN2O2 B15331385 Methyl 2-amino-6-chloroquinoline-3-carboxylate

Methyl 2-amino-6-chloroquinoline-3-carboxylate

Cat. No.: B15331385
M. Wt: 236.65 g/mol
InChI Key: BMPVNMQYCHWGOS-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloroquinoline-3-carboxylate is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a carboxylate ester group at the 3-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-chloroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted quinolines, nitroquinolines, aminoquinolines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-6-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in pathogens, leading to their death or inhibition of growth. The exact mechanism can vary depending on the specific application and the target organism or system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-amino-6-chloroquinoline-3-carboxylate include:

    2-Aminoquinoline-3-carboxylate: Lacks the chlorine atom at the 6-position.

    6-Chloroquinoline-3-carboxylate: Lacks the amino group at the 2-position.

    Methyl 2-aminoquinoline-3-carboxylate: Lacks the chlorine atom at the 6-position.

Uniqueness

The presence of both the amino group and the chlorine atom in this compound imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-amino-6-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14)

InChI Key

BMPVNMQYCHWGOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)N

Origin of Product

United States

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